Comparative Enzyme Potency and Selectivity: Zaloglanstat vs. PF-4693627
Zaloglanstat inhibits human recombinant mPGES-1 with an IC50 of 5 nM, demonstrating selectivity over COX-1 and COX-2 (IC50 >10 µM for both), providing a >2000-fold selectivity window . The clinical-stage comparator PF-4693627 is slightly more potent on isolated enzyme (IC50 3 nM) and shows selectivity over COX-2 (>10 µM), but its selectivity margin is less explicitly characterized against COX-1 [1]. The well-defined selectivity profile of Zaloglanstat is critical for researchers aiming to dissect PGE2 synthesis without affecting the production of other homeostatic prostanoids.
| Evidence Dimension | Biochemical potency and COX-family selectivity |
|---|---|
| Target Compound Data | IC50 = 5 nM (human mPGES-1); IC50 >10 µM (COX-1/2) |
| Comparator Or Baseline | PF-4693627: IC50 = 3 nM (human mPGES-1); IC50 >10 µM (COX-2) |
| Quantified Difference | Selectivity ratio for Zaloglanstat: >2000x over COX-1/2. PF-4693627 ratio: ~3333x over COX-2, but COX-1 selectivity data is less documented. |
| Conditions | Cell-free enzyme assay using human recombinant mPGES-1; COX inhibition determined in standard enzyme assays. |
Why This Matters
A comprehensively characterized, high-selectivity window directly impacts experimental confidence for target validation studies where residual COX inhibition could confound phenotypic readouts.
- [1] Arhancet GB, et al. Discovery and SAR of PF-4693627, a potent, selective and orally bioavailable mPGES-1 inhibitor for the potential treatment of inflammation. Bioorg Med Chem Lett. 2013;23(4):1114-9. View Source
